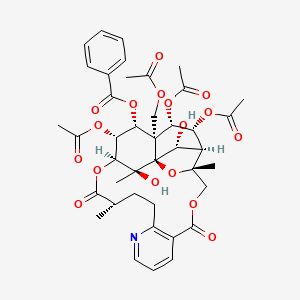

Euojaponine D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H47NO17 |

|---|---|

Molecular Weight |

825.8 g/mol |

IUPAC Name |

[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate |

InChI |

InChI=1S/C41H47NO17/c1-20-15-16-27-26(14-11-17-42-27)37(50)53-18-38(6)28-29(54-22(3)44)33(56-24(5)46)40(19-52-21(2)43)34(58-36(49)25-12-9-8-10-13-25)30(55-23(4)45)32(57-35(20)48)39(7,51)41(40,59-38)31(28)47/h8-14,17,20,28-34,47,51H,15-16,18-19H2,1-7H3/t20-,28+,29+,30-,31+,32-,33+,34-,38-,39-,40+,41-/m0/s1 |

InChI Key |

ZJRDCQWLAILQHR-BACAMDHGSA-N |

Isomeric SMILES |

C[C@H]1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C |

Canonical SMILES |

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Euojaponine D: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euojaponine D is a complex sesquiterpenoid alkaloid that has been isolated from a natural source. This technical guide provides a comprehensive overview of its origin and the methodologies for its extraction, separation, and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Source

The primary natural source of this compound is the root bark of the plant species Euonymus japonica, a member of the Celastraceae family.[1] This evergreen shrub is native to Japan, Korea, and China. The alkaloids in this plant, including this compound, are of interest due to their potential biological activities.

Experimental Protocols

The following sections detail the experimental procedures for the isolation and purification of this compound from the root bark of Euonymus japonica. The methodology is based on established protocols for the extraction of sesquiterpenoid alkaloids from plant materials.

I. Extraction of the Alkaloid Mixture

This protocol describes the initial extraction of the total alkaloid content from the dried and powdered root bark.

-

Plant Material Preparation:

-

Air-dried root bark of Euonymus japonica (5.0 kg) is finely powdered.

-

-

Solvent Extraction:

-

The powdered root bark is extracted three times with methanol (B129727) (MeOH) at room temperature. Each extraction is carried out for a period of 24 hours.

-

The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is suspended in 10% aqueous acetic acid (AcOH).

-

The acidic solution is then filtered to remove insoluble materials.

-

The filtrate is washed with diethyl ether (Et2O) to remove neutral and weakly acidic compounds.

-

The acidic aqueous layer is then made alkaline by the addition of ammonium (B1175870) hydroxide (B78521) (NH4OH) to a pH of 9-10.

-

The alkaline solution is extracted exhaustively with chloroform (B151607) (CHCl3).

-

-

Isolation of the Crude Alkaloid Mixture:

-

The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) (Na2SO4) and concentrated under reduced pressure to yield a crude alkaloid mixture.

-

II. Separation and Purification of this compound

This protocol outlines the chromatographic techniques used to isolate this compound from the crude alkaloid mixture.

-

Silica (B1680970) Gel Column Chromatography:

-

The crude alkaloid mixture is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of chloroform (CHCl3) and methanol (MeOH), starting with pure CHCl3 and gradually increasing the polarity by adding MeOH.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Fractions enriched with this compound from the silica gel column are further purified by preparative HPLC.

-

Column: A reversed-phase C18 column is typically used for the separation of sesquiterpenoid alkaloids.

-

Mobile Phase: A gradient of acetonitrile (B52724) (ACN) and water, often with a small percentage of an acidifier like formic acid or trifluoroacetic acid to improve peak shape, is employed. A common starting point would be a gradient from 30% ACN in water to 100% ACN over 40-60 minutes.

-

Flow Rate: A typical flow rate for preparative HPLC is in the range of 10-20 mL/min.

-

Detection: UV detection at a wavelength of around 254 nm is suitable for monitoring the separation of these alkaloids.

-

Fractions corresponding to the peak of this compound are collected, combined, and the solvent is removed under reduced pressure to yield the purified compound.

-

Data Presentation

The following table summarizes the quantitative data associated with the isolation of the total alkaloid mixture from Euonymus japonica root bark.

| Parameter | Value | Reference |

| Starting Plant Material | 5.0 kg of dried root bark | Han et al., 1990 |

| Extraction Solvent | Methanol (MeOH) | Han et al., 1990 |

| Yield of Crude Alkaloid Mixture | 11 g | Han et al., 1990 |

| Purification | ||

| Initial Separation | Silica Gel Column Chromatography | Han et al., 1990 |

| Final Purification | Preparative HPLC | Han et al., 1990 |

Note: The specific yield for this compound is not detailed in the primary literature.

Visualization of the Isolation Workflow

The following diagram illustrates the logical flow of the experimental protocol for the isolation of this compound.

Caption: Workflow for the isolation of this compound.

References

Physical and chemical properties of Euojaponine D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euojaponine D is a complex sesquiterpenoid alkaloid isolated from the plant Euonymus japonica, a member of the Celastraceae family.[1] This family of plants is noted for its production of compounds with potent insecticidal activities.[1] As a member of this class of natural products, this compound represents a molecule of interest for further investigation into its chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, based on currently available scientific literature.

Physicochemical Properties

This compound is a highly substituted, polycyclic natural product. Its core structure is a sesquiterpene skeleton linked to a substituted pyridine (B92270) ring, characteristic of the sesquiterpenoid pyridine alkaloids. The molecule is extensively oxygenated and contains multiple acetyl and benzoate (B1203000) functional groups.

Structural and General Properties

A summary of the key identifying and structural properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₄₁H₄₇NO₁₇ | [] |

| Molecular Weight | 825.80 g/mol | |

| CAS Number | 128397-42-2 | |

| Chemical Family | Sesquiterpenoid Alkaloid | |

| Botanical Source | Euonymus japonica | |

| Appearance | Powder |

Solubility and Thermal Properties

Information regarding the solubility and thermal properties of this compound is limited. The available data is summarized in Table 2. It is important to note that a specific melting point has not been reported in the readily available literature. As a complex natural product, it is likely that this compound decomposes at high temperatures rather than exhibiting a distinct boiling point.

| Property | Value | Source(s) |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |

| Melting Point | Not reported in available literature. | |

| Boiling Point | Not applicable; likely to decompose. |

Spectroscopic Data

The structure of this compound was elucidated using various spectroscopic methods. However, the detailed ¹H NMR, ¹³C NMR, and mass spectrometry data from the primary literature is not widely available. The following sections describe the expected spectroscopic characteristics of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of this compound is expected to be complex due to the large number of protons in different chemical environments. Key expected signals would include:

-

Aromatic protons from the pyridine and benzoate moieties.

-

Multiple signals in the alkoxy region corresponding to protons on carbons bearing oxygen atoms.

-

Several singlets corresponding to the methyl groups of the acetyl functions.

-

A complex pattern of signals in the aliphatic region from the sesquiterpene core.

¹³C NMR: The ¹³C NMR spectrum would be expected to show 41 distinct signals corresponding to each carbon atom in the molecule. Characteristic signals would include:

-

Carbonyl carbons from the ester and lactone functionalities, typically in the range of 160-180 ppm.

-

Aromatic and olefinic carbons.

-

A multitude of signals for the oxygenated carbons of the polyol core.

-

Aliphatic carbons of the sesquiterpene skeleton.

Mass Spectrometry (MS)

High-resolution mass spectrometry would confirm the molecular formula of C₄₁H₄₇NO₁₇. The fragmentation pattern in tandem MS (MS/MS) experiments would be complex, likely involving the sequential loss of the acetyl and benzoate groups, as well as characteristic fissions of the sesquiterpene core. This fragmentation data would be crucial for confirming the connectivity of the molecule.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not publicly available. However, a general workflow for the isolation and characterization of such a natural product can be described.

General Isolation and Purification Workflow

The isolation of this compound from Euonymus japonica would typically involve the following steps:

-

Extraction: The plant material (e.g., root bark) is dried, ground, and extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, such as column chromatography (using silica (B1680970) gel or alumina), and preparative high-performance liquid chromatography (HPLC).

The following diagram illustrates a general workflow for the isolation and characterization of a natural product like this compound.

References

Euojaponine D: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euojaponine D is a naturally occurring sesquiterpene alkaloid belonging to the pyridine (B92270) alkaloid family. It was first discovered in 1990 by a team of researchers led by Byung Hoon Han.[1] This complex molecule is found in the root bark of Euonymus japonica, a plant species belonging to the Celastraceae family. Members of the Celastraceae family are known for producing a variety of bioactive compounds, with some exhibiting potent insecticidal properties. The discovery of this compound and its congeners has contributed to the understanding of the chemical diversity of sesquiterpene alkaloids and has opened avenues for investigating their potential pharmacological applications.

This technical guide provides an in-depth overview of the discovery and historical background of this compound, with a focus on its isolation, structure elucidation, and what is known about its biological activity. Detailed experimental protocols, quantitative data, and visual diagrams are presented to offer a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Background

This compound was isolated during a study focused on the alkaloidal components of the root bark of Euonymus japonica. This research was driven by the known insecticidal activity of other polyester-type sesquiterpene alkaloids found within the Celastraceae family. The initial extraction and fractionation of the plant material yielded a mixture of alkaloids, from which this compound was purified and identified as a new chemical entity.[1] Its structural elucidation was accomplished through extensive spectral analysis, primarily using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C41H47NO17 | [1] |

| Molecular Weight | 825.81 g/mol | [1] |

| Class | Sesquiterpene Pyridine Alkaloid | [1] |

| Source | Root bark of Euonymus japonica | [1] |

Experimental Protocols

Isolation of this compound

The isolation of this compound was achieved through a multi-step extraction and chromatographic process.[1]

1. Extraction:

-

The dried and powdered root bark of Euonymus japonica was extracted with methanol (B129727) (MeOH) at room temperature.

-

The methanolic extract was concentrated under reduced pressure.

-

The residue was then partitioned between water and chloroform (B151607) (CHCl3) to separate compounds based on their polarity.

-

The chloroform-soluble fraction, containing the alkaloids, was further processed.

2. Acid-Base Extraction:

-

The chloroform extract was subjected to an acid-base extraction to selectively isolate the basic alkaloid components.

-

The extract was dissolved in 10% acetic acid.

-

The acidic solution was washed with n-hexane to remove non-polar impurities.

-

The aqueous layer was then basified with ammonium (B1175870) hydroxide (B78521) (NH4OH) to a pH of 9-10.

-

The basic solution was extracted with chloroform to obtain the crude alkaloid mixture.

3. Chromatographic Purification:

-

The crude alkaloid mixture was subjected to column chromatography on silica (B1680970) gel.

-

Elution was performed with a gradient of chloroform and methanol.

-

Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles were combined.

-

Further purification of the relevant fractions was achieved by preparative thin-layer chromatography (pTLC) to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the molecule, leading to the molecular formula C41H47NO17.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy were instrumental in elucidating the complex structure of this compound. The chemical shifts, coupling constants, and correlation signals provided detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Quantitative Data

The following tables summarize the 1H-NMR and 13C-NMR spectral data for this compound as reported in the literature.[1]

Table 1: 1H-NMR Spectral Data of this compound (in CDCl3)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-1 | 5.68 | d | 3.7 |

| H-2 | 5.25 | dd | 3.7, 2.7 |

| H-3 | 5.59 | s | |

| H-4 | 4.96 | d | 1.1 |

| H-5 | 6.01 | d | 1.1 |

| H-6 | 2.36 | m | |

| H-7 | 5.48 | d | 3.7 |

| H-8 | 5.62 | d | 3.7 |

| H-11a | 4.65 | d | 12.7 |

| H-11b | 4.05 | d | 12.7 |

| H-14 | 1.41 | s | |

| H-15 | 1.58 | s | |

| H-4' | 8.78 | dd | 4.8, 1.8 |

| H-5' | 7.95 | dd | 7.8, 4.8 |

| H-6' | 8.35 | dd | 7.8, 1.8 |

| OAc | 2.18, 2.04, 1.98, 1.42 | s | |

| Benzoyl | 8.05 (ortho), 7.48 (meta), 7.62 (para) | m |

Table 2: 13C-NMR Spectral Data of this compound (in CDCl3)

| Carbon | Chemical Shift (δ, ppm) |

| 1 | 77.8 |

| 2 | 70.1 |

| 3 | 93.8 |

| 4 | 79.2 |

| 5 | 71.8 |

| 6 | 41.5 |

| 7 | 72.9 |

| 8 | 71.2 |

| 9 | 134.5 |

| 10 | 138.2 |

| 11 | 63.8 |

| 12 | 1.4 |

| 13 | 84.6 |

| 14 | 28.1 |

| 15 | 22.9 |

| 1' | 164.8 |

| 2' | 129.2 |

| 3' | 152.1 |

| 4' | 127.5 |

| 5' | 138.1 |

| 6' | 150.2 |

| C=O (Benzoyl) | 165.2 |

| C=O (Acetyl) | 170.2, 169.8, 169.5, 169.1 |

Biological Activity

While many sesquiterpene alkaloids from the Celastraceae family are known for their insecticidal properties, specific quantitative biological activity data for this compound is not extensively reported in publicly available literature. The initial discovery paper notes that related compounds show potent insecticidal activity, which suggests that this compound may also possess such properties.[1]

Further research on other alkaloids isolated from Euonymus species, such as ejaponine A and ejaponine B, has demonstrated their insecticidal effects. For instance, these compounds showed LD50 values of 89.2 µg/g and 98.6 µg/g, respectively, against the insect Mythimna separata. This provides an indication of the potential bioactivity of this compound, although direct experimental evidence is needed for confirmation.

Given the structural similarities to other bioactive sesquiterpene pyridine alkaloids, this compound may also warrant investigation for other pharmacological activities, such as immunosuppressive and anti-inflammatory effects. However, at present, there is a lack of specific studies and quantitative data to support these potential activities for this compound.

Conclusion

This compound is a structurally complex sesquiterpene alkaloid isolated from Euonymus japonica. Its discovery and structure elucidation have been pivotal in expanding the knowledge of this class of natural products. While its biological activity has not been fully characterized, the known insecticidal properties of related compounds suggest that this compound is a promising candidate for further pharmacological investigation. This technical guide provides a foundational understanding of this compound, from its isolation and characterization to its potential for future research and development in the fields of agrochemicals and medicine. Further studies are required to fully elucidate its biological profile and mechanism of action.

References

Euojaponine Alkaloids: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euojaponine alkaloids, a class of sesquiterpenoid alkaloids, are natural products isolated from plants of the Euonymus genus, particularly Euonymus japonicus. These compounds are characterized by a complex polycyclic structure, often featuring a dihydro-β-agarofuran skeleton. The intricate architecture and potential biological activities of Euojaponine alkaloids have garnered significant interest within the scientific community, making them promising candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive review of the currently available literature on Euojaponine alkaloids, focusing on their isolation, structure elucidation, biological activities, and potential mechanisms of action.

Chemical Structures and Spectroscopic Data

To date, several Euojaponine alkaloids have been isolated and structurally characterized, including Euojaponine A, C, D, F, I, J, K, L, and M.[1][2] The structural elucidation of these compounds has been primarily achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC, and NOESY), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The absolute configuration of some of these alkaloids, such as Euojaponine C, has been determined using techniques like Circular Dichroism (CD) exciton (B1674681) chirality method.[3]

While the detailed spectroscopic data is embedded within specific research publications, a summary of the key structural features is presented below. A comprehensive compilation of the available ¹H and ¹³C NMR data would be invaluable for the identification and characterization of known and novel Euojaponine alkaloids.

Table 1: Summary of Isolated Euojaponine Alkaloids and their Structural Features (Data Not Fully Available in Public Domain)

| Alkaloid | Molecular Formula | Core Skeleton | Key Spectroscopic Features (General) |

| Euojaponine A | Not Available | Sesquiterpenoid | Data not readily available in public searches. |

| Euojaponine C | Not Available | Sesquiterpenoid | Absolute configuration of the β-agarofuran nucleus determined.[3] |

| Euojaponine D | C₄₁H₄₇NO₁₇ | Sesquiterpenoid | Data available from commercial suppliers.[4] |

| Euojaponine F | Not Available | Sesquiterpenoid | Data not readily available in public searches. |

| Euojaponine I | Not Available | Sesquiterpenoid | Data not readily available in public searches. |

| Euojaponine J | Not Available | Sesquiterpenoid | Data not readily available in public searches. |

| Euojaponine K | Not Available | Sesquiterpenoid | Data not readily available in public searches. |

| Euojaponine L | Not Available | Sesquiterpenoid | Data not readily available in public searches. |

| Euojaponine M | Not Available | Sesquiterpenoid | Data not readily available in public searches. |

Note: Access to the full-text scientific articles is required to compile a complete and detailed table of spectroscopic data.

Experimental Protocols

Isolation of Euojaponine Alkaloids

The general procedure for the isolation of Euojaponine alkaloids from Euonymus japonicus involves the extraction of plant material, typically the root bark, with a suitable solvent, followed by a series of chromatographic separations.

A Representative Isolation Workflow:

Caption: General workflow for the isolation of Euojaponine alkaloids.

Detailed Methodology (Generalized):

-

Extraction: The dried and powdered root bark of Euonymus japonicus is typically extracted with methanol at room temperature. The extraction process is often repeated multiple times to ensure a high yield of the target compounds.

-

Concentration: The resulting methanol extract is concentrated under reduced pressure to obtain a crude residue.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common method involves partitioning between ethyl acetate and water. The organic layer, which contains the alkaloids, is collected and concentrated.

-

Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, using a mixture of chloroform (B151607) and methanol with increasing polarity, is employed to separate the different components.

-

Purification: Fractions containing the target alkaloids, as identified by Thin Layer Chromatography (TLC), are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure Euojaponine alkaloids.

Note: The specific details of the chromatographic conditions (e.g., column type, solvent systems, flow rates) are crucial for successful isolation and are typically found in the experimental sections of the primary research articles.

Synthesis of Euojaponine Alkaloids

To date, there is no publicly available information on the total synthesis of any Euojaponine alkaloids. The complex, highly oxygenated, and stereochemically rich structures of these molecules present a significant challenge for synthetic organic chemists. A successful total synthesis would not only provide a definitive confirmation of their structures but also enable the preparation of analogues for structure-activity relationship (SAR) studies.

Biological Activities and Potential Mechanisms of Action

Extracts from Euonymus species have been reported to possess a range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. However, there is a scarcity of data on the specific biological activities of individual Euojaponine alkaloids.

Table 2: Reported Biological Activities of Euonymus Extracts and Related Alkaloids (Quantitative Data for Euojaponines Not Available)

| Biological Activity | Assay/Model | Test Substance | Results (IC₅₀/MIC) |

| Cytotoxicity | Various cancer cell lines | Euonymus extracts | Data not specific to Euojaponines. |

| Anti-inflammatory | LPS-stimulated macrophages | Euonymus alatus extract | Inhibition of NO, TNF-α, and IL-6 production.[5] |

| Neuroprotection | Scopolamine-induced memory deficit in mice | Euonymus alatus extract | Attenuation of cognitive deficits.[6] |

| Antimicrobial | Various bacterial and fungal strains | General alkaloids | MIC values reported for other alkaloid classes. |

Note: The table highlights the need for further studies to determine the specific quantitative biological activity of each Euojaponine alkaloid.

Potential Mechanisms of Action

While the specific molecular targets and signaling pathways of Euojaponine alkaloids have not yet been elucidated, studies on Euonymus extracts provide some initial insights into their potential mechanisms of action.

Anti-inflammatory and Neuroprotective Signaling Pathways:

Research on Euonymus alatus extracts suggests the involvement of key signaling pathways in its anti-inflammatory and neuroprotective effects. These include the CREB/BDNF (cAMP response element-binding protein/brain-derived neurotrophic factor) pathway, which is crucial for neuronal survival and cognitive function, and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of the inflammatory response.

Caption: Putative signaling pathways modulated by Euonymus alatus extracts.

It is hypothesized that Euojaponine alkaloids may contribute to these observed effects by modulating the activity of key proteins within these pathways. However, further research is required to identify the direct molecular targets of these alkaloids and to confirm their role in these signaling cascades.

Future Directions

The field of Euojaponine alkaloid research is still in its nascent stages, with significant opportunities for further exploration. Key areas for future research include:

-

Comprehensive Spectroscopic Database: The creation of a publicly accessible database containing the complete and verified spectroscopic data for all known Euojaponine alkaloids is crucial for accelerating research in this area.

-

Total Synthesis: The development of synthetic routes to these complex molecules will be instrumental in confirming their structures and providing material for in-depth biological evaluation.

-

Quantitative Biological Evaluation: Systematic screening of all isolated Euojaponine alkaloids against a panel of biological targets is necessary to identify their specific activities and to establish structure-activity relationships.

-

Mechanism of Action Studies: In-depth studies are required to elucidate the precise molecular targets and signaling pathways through which Euojaponine alkaloids exert their biological effects.

Conclusion

Euojaponine alkaloids represent a structurally intriguing class of natural products with potential for the development of new therapeutic agents. While significant progress has been made in their isolation and initial characterization, a substantial amount of research is still needed to fully understand their chemical properties, biological activities, and mechanisms of action. This technical guide has summarized the current state of knowledge and highlighted the key areas for future investigation. It is anticipated that continued research into these fascinating molecules will unveil their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Absolute configuration of beta-agarofuran nucleus of euojaponine C by CD exciton chirality method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorlab.com [biorlab.com]

- 5. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Extraction of Euojaponine D from Euonymus japonica

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Euojaponine D is a sesquiterpene pyridine (B92270) alkaloid identified in Euonymus japonica, a plant belonging to the Celastraceae family. Alkaloids from this family, particularly sesquiterpene pyridine alkaloids, have garnered significant interest due to their diverse and potent biological activities, including immunosuppressive and anti-inflammatory effects. Many of these effects are attributed to the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This document provides a detailed, generalized protocol for the extraction and purification of this compound from the root bark of Euonymus japonica. It is important to note that while this compound has been identified, a specific, detailed extraction protocol has not been widely published. Therefore, the following protocol is a comprehensive amalgamation of established methods for the extraction of similar alkaloids from related plant species.

Data Presentation

The following tables provide representative data for the extraction and purification of total alkaloids from plant material. These values are illustrative and may vary depending on the specific batch of plant material, solvent purity, and extraction conditions.

Table 1: Extraction Yield of Total Alkaloids from Euonymus japonica Root Bark

| Plant Material (g) | Extraction Solvent | Volume (L) | Extraction Method | Total Alkaloid Yield (g) | Yield (%) |

| 1000 | 95% Ethanol (B145695) | 8 | Reflux | 21.36 | 2.14 |

| 1000 | Methanol (B129727) | 10 | Maceration | 18.50 | 1.85 |

| 500 | 90% Ethanol | 5 | Sonication | 10.20 | 2.04 |

Table 2: Purification of this compound from Total Alkaloid Extract

| Total Alkaloids (g) | Chromatographic Method | Stationary Phase | Eluent System | Fraction Containing this compound | Purified this compound (mg) | Purity (%) |

| 10 | Column Chromatography | Silica (B1680970) Gel | Chloroform (B151607)/Methanol Gradient | Fractions 8-12 | 150 | >90 |

| 10 | Column Chromatography | ODS | Methanol/Water Gradient | Fractions 15-20 | 120 | >90 |

| 0.1 | Preparative HPLC | C18 | Acetonitrile (B52724)/Water Gradient | Peak at specific retention time | 5 | >98 |

Experimental Protocols

Preparation of Plant Material

-

Collection and Identification: Collect the root bark of Euonymus japonica. Ensure proper botanical identification of the plant material.

-

Drying: Air-dry the root bark in a well-ventilated area, protected from direct sunlight, until it is brittle. Alternatively, use a plant drying oven at a temperature not exceeding 40°C to expedite the process.

-

Grinding: Grind the dried root bark into a coarse powder using a mechanical grinder. A particle size of 20-40 mesh is recommended to increase the surface area for efficient extraction.

Extraction of Total Alkaloids

This protocol utilizes a standard acid-base extraction method, which is effective for isolating alkaloids.

-

Defatting (Optional but Recommended):

-

Macerate the powdered root bark (1 kg) with n-hexane (5 L) for 24 hours at room temperature with occasional stirring.

-

Filter the mixture and discard the n-hexane extract, which contains lipids and other non-polar compounds.

-

Air-dry the defatted plant material.

-

-

Alkaloid Extraction:

-

Pack the defatted plant powder into a large glass percolator or a Soxhlet extractor.

-

Extract the material with 95% ethanol (8 L) by refluxing for 3 hours. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.[3]

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Suspend the crude extract in a 5% hydrochloric acid (HCl) aqueous solution (2 L).

-

Filter the acidic solution to remove any insoluble material.

-

Wash the filtrate with chloroform (3 x 1 L) in a separatory funnel to remove neutral and weakly acidic compounds. Discard the chloroform layers.

-

Adjust the pH of the aqueous layer to 8-9 with ammonium (B1175870) hydroxide. This will precipitate the free alkaloid bases.

-

Extract the alkaline solution with chloroform (3 x 1.5 L). The alkaloids will move into the organic phase.

-

Combine the chloroform extracts and wash them with distilled water until the aqueous layer is neutral.

-

Dry the chloroform extract over anhydrous sodium sulfate (B86663) and then evaporate the solvent under reduced pressure to yield the total alkaloid extract.[2][3]

-

Purification of this compound

The total alkaloid extract is a complex mixture and requires further purification to isolate this compound.

-

Silica Gel Column Chromatography:

-

Dissolve the total alkaloid extract in a minimal amount of chloroform.

-

Prepare a silica gel (100-200 mesh) column packed in chloroform.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 99:1, 98:2, 95:5, etc.).

-

Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and a visualizing agent (e.g., Dragendorff's reagent).

-

Combine the fractions containing the compound with the expected Rf value for this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the enriched fractions from the column chromatography to preparative HPLC.

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detection: UV detection at an appropriate wavelength (e.g., 220 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified compound. Confirm the identity and purity of this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations

Experimental Workflow

Caption: Generalized workflow for the extraction and purification of this compound.

Inhibition of NF-κB Signaling Pathway

Caption: Proposed mechanism of this compound inhibiting the NF-κB signaling pathway.

References

- 1. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Technology study on extraction and purification of alkaloid from Stemona japonica] - PubMed [pubmed.ncbi.nlm.nih.gov]

Total Synthesis of Euojaponine D: A Review of Methodologies

Introduction

Euojaponine D is a complex sesquiterpenoid alkaloid that has been isolated from plants of the Euonymus genus. Its intricate molecular architecture, characterized by a highly oxygenated and stereochemically rich framework, makes it a challenging and attractive target for total synthesis. To date, a comprehensive search of the scientific literature has not revealed a completed total synthesis of this compound. Therefore, this document will outline a proposed retrosynthetic analysis and key synthetic strategies that could be employed in the total synthesis of this natural product, based on methodologies applied to the synthesis of other complex alkaloids and terpenoids. This document is intended for researchers, scientists, and drug development professionals interested in the chemical synthesis of complex natural products.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound would likely commence with the disconnection of the ester and carbonate functionalities to simplify the core structure. The complex cage-like structure could then be disassembled through strategic bond cleavages, guided by known powerful synthetic transformations.

A proposed high-level retrosynthetic pathway is depicted below. This analysis suggests that a key intermediate could be a highly functionalized decalin system, which could be assembled from simpler, commercially available starting materials.

Figure 1: Proposed retrosynthetic analysis of this compound.

Proposed Synthetic Strategy and Key Methodologies

The synthesis of this compound would necessitate the application of a range of modern synthetic methodologies to construct the densely functionalized and stereochemically complex core. The following sections detail potential key reactions and experimental protocols that could be employed.

1. Construction of the Decalin Core

The synthesis would likely begin with the construction of a highly substituted decalin ring system. A powerful strategy for this would be an asymmetric Diels-Alder reaction to establish the initial stereochemistry, followed by further functionalization.

| Step | Reaction | Reagents and Conditions | Expected Yield (%) |

| 1 | Asymmetric Diels-Alder Reaction | Diene, Dienophile, Chiral Lewis Acid (e.g., (R)-BINOL-AlCl) | 85-95 |

| 2 | Reduction | H₂, Pd/C, EtOAc | >95 |

| 3 | Functional Group Interconversion | 1. O₃, CH₂Cl₂, -78 °C; 2. Me₂S | 80-90 |

Experimental Protocol: Asymmetric Diels-Alder Reaction

To a solution of the chiral Lewis acid catalyst (0.1 equiv) in dry CH₂Cl₂ at -78 °C is added the dienophile (1.0 equiv). After stirring for 15 minutes, the diene (1.2 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 24 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

2. Elaboration of the Core Structure and Formation of the Polycyclic System

With the decalin core in hand, subsequent steps would focus on introducing the remaining stereocenters and constructing the intricate polycyclic framework. This would likely involve a series of stereoselective reductions, oxidations, and carbon-carbon bond-forming reactions. A key transformation would be an intramolecular cycloaddition to form the cage-like structure.

| Step | Reaction | Reagents and Conditions | Expected Yield (%) |

| 4 | Stereoselective Aldol Addition | Aldehyde, Ketone, LDA, THF, -78 °C | 70-80 |

| 5 | Oxidation | Dess-Martin Periodinane, CH₂Cl₂ | 90-95 |

| 6 | Intramolecular [4+2] Cycloaddition | Toluene (B28343), 180 °C, sealed tube | 60-70 |

Experimental Protocol: Intramolecular [4+2] Cycloaddition

A solution of the cycloaddition precursor in toluene is degassed with argon for 15 minutes. The solution is then heated to 180 °C in a sealed tube for 48 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the polycyclic product.

3. Late-Stage Functionalization

The final stages of the synthesis would involve the installation of the peripheral functional groups, including the ester and carbonate moieties. These transformations would need to be high-yielding and chemoselective to avoid decomposition of the complex core.

| Step | Reaction | Reagents and Conditions | Expected Yield (%) |

| 7 | Esterification | Carboxylic acid, DCC, DMAP, CH₂Cl₂ | 80-90 |

| 8 | Carbonate Formation | Alcohol, Phosgene equivalent, Pyridine | 75-85 |

Experimental Protocol: Esterification

To a solution of the advanced intermediate alcohol (1.0 equiv), the carboxylic acid (1.2 equiv), and DMAP (0.1 equiv) in dry CH₂Cl₂ at 0 °C is added DCC (1.2 equiv). The reaction mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered off, and the filtrate is concentrated. The crude product is purified by preparative HPLC to afford the final natural product, this compound.

Logical Workflow for the Proposed Synthesis

The overall synthetic plan would follow a convergent approach, where key fragments are synthesized separately and then combined. This strategy allows for the efficient construction of the complex target molecule.

Figure 2: Convergent synthetic workflow for this compound.

While the total synthesis of this compound has not yet been reported, this document provides a detailed roadmap for its potential synthesis. The proposed strategy relies on well-established and powerful synthetic transformations, including asymmetric catalysis, stereoselective bond formations, and late-stage functionalizations. The successful execution of this synthetic plan would represent a significant achievement in the field of natural product synthesis and would provide valuable material for further biological evaluation. The detailed protocols and strategic insights presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis of this compound and other structurally related complex natural products.

Application Note: Quantification of Euojaponine D using a Validated HPLC-UV Method

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Euojaponine D, a sesquiterpene alkaloid from Euonymus japonica, using a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The protocol includes sample preparation, chromatographic conditions, and comprehensive method validation parameters.

Introduction

This compound is a complex sesquiterpene alkaloid isolated from the plant Euonymus japonica, commonly known as the Japanese spindle tree[][2][3]. Alkaloids of this class are investigated for a variety of pharmacological activities, and accurate quantification is essential for quality control, pharmacokinetic studies, and standardization of herbal extracts. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust, reliable, and widely accessible technique for the quantitative analysis of such natural products[4].

This application note details a validated reverse-phase HPLC-UV method for the determination of this compound. The method is designed to be specific, accurate, and precise, following the International Conference on Harmonisation (ICH) guidelines.

Chemical Structure of this compound:

-

Molecular Formula: C₄₁H₄₇NO₁₇[]

-

Molecular Weight: 825.8 g/mol

-

Chemical Class: Sesquiterpene Alkaloid

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.

-

Chromatography Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic Acid (ACS grade)

-

This compound reference standard (>95% purity)

-

-

Sample Preparation Equipment:

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or Nylon)

-

Chromatographic Conditions

The following conditions are a starting point and may require optimization based on the specific system and sample matrix.

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-20 min: 30-70% B20-25 min: 70-90% B25-27 min: 90-30% B27-30 min: 30% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 235 nm (based on benzoate (B1203000) chromophore) |

| Injection Volume | 10 µL |

Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100, and 200 µg/mL) by serially diluting the stock solution with the mobile phase (at initial conditions, e.g., 30% Acetonitrile). These will be used to construct the calibration curve.

Sample Preparation (from Euonymus japonica root bark)

This protocol is based on general methods for extracting sesquiterpene alkaloids from plant material.

-

Drying and Grinding: Dry the plant material (e.g., root bark) at 40 °C until constant weight and grind it into a fine powder (40-60 mesh).

-

Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 25 mL of methanol.

-

Sonication: Sonicate the mixture for 60 minutes in an ultrasonic bath at room temperature.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the sample with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

Method Validation

The analytical method was validated for specificity, linearity, precision, accuracy, and sensitivity (LOD/LOQ) to ensure its suitability for quantitative analysis.

Specificity

Specificity was determined by comparing the chromatograms of a blank (solvent), a standard solution of this compound, and a sample extract. The retention time of the analyte peak in the sample should match that of the standard, and no interfering peaks should be observed at this retention time in the blank.

Linearity and Range

Linearity was assessed by injecting the prepared working standard solutions in triplicate. A calibration curve was plotted by correlating the peak area with the corresponding concentration.

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 5 | 65,430 |

| 10 | 131,050 |

| 25 | 328,900 |

| 50 | 655,100 |

| 100 | 1,315,200 |

| 200 | 2,628,500 |

| Regression Equation | y = 13125x + 1500 |

| Correlation Coefficient (R²) | 0.9998 |

Precision

Precision was evaluated through intra-day and inter-day assays by analyzing a quality control (QC) sample at three concentration levels (low, medium, high) six times within the same day and on three different days.

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3 days) |

| 10 (Low QC) | 1.85 | 2.45 |

| 50 (Mid QC) | 1.10 | 1.95 |

| 150 (High QC) | 0.85 | 1.60 |

Acceptance criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.

Accuracy (Recovery)

Accuracy was determined using a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels. The samples were then extracted and analyzed using the proposed method.

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD (n=3) |

| Low | 10 | 9.85 | 98.5 | 1.7 |

| Medium | 50 | 50.90 | 101.8 | 1.2 |

| High | 100 | 99.20 | 99.2 | 0.9 |

Acceptance criteria: Recovery between 95-105%.

Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

| Parameter | Result |

| LOD | 0.5 µg/mL |

| LOQ | 1.5 µg/mL |

Visualized Workflows and Pathways

Experimental Workflow

The overall experimental procedure from sample collection to final data analysis is outlined below.

References

Application Note: Quantitative Analysis of Euojaponine D in Plant Extracts using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the quantification of Euojaponine D in plant extracts using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The method is intended for researchers, scientists, and drug development professionals engaged in the analysis of diterpenoid alkaloids.

Introduction

This compound is a complex diterpenoid alkaloid identified in plants of the Euonymus genus, notably Euonymus japonica.[1] Due to the intricate structure and potential biological activities of such alkaloids, a robust and reliable analytical method is crucial for their characterization and quantification in complex matrices. LC-MS/MS offers superior sensitivity and selectivity for the analysis of such compounds, enabling accurate quantification even at low concentrations. This document provides a detailed protocol for the extraction and subsequent LC-MS/MS analysis of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol outlines a solid-liquid extraction method suitable for obtaining a crude extract containing this compound from dried and powdered plant material.

Materials and Reagents:

-

Dried, powdered plant material (e.g., leaves or stems of Euonymus japonica)

-

Methanol (B129727) (LC-MS grade)

-

Chloroform (B151607) (ACS grade or higher)

-

Ammonia (B1221849) solution (25%)

-

Rotary evaporator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Weigh 1.0 g of the dried, powdered plant material into a conical flask.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Alkalinize the mixture with 1.0 mL of 25% ammonia solution to a pH of approximately 9-10.

-

Continue extraction by stirring at room temperature for 12 hours.

-

Filter the mixture and collect the methanol extract.

-

Repeat the extraction process on the plant residue two more times with 20 mL of methanol each.

-

Combine the methanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

-

Re-dissolve the dried extract in 5 mL of chloroform.

-

Centrifuge the chloroform solution at 4000 rpm for 10 minutes to remove any insoluble material.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Proposed):

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (Proposed):

| Parameter | Value |

| Ionization Mode | Positive Electrospray (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Quantitative Data

As no specific quantitative data for this compound has been published, the following table presents the proposed parameters for developing a Multiple Reaction Monitoring (MRM) method for its quantification. These parameters are derived from the known molecular weight of this compound (825.8 g/mol ) and common fragmentation patterns of similar alkaloids.[2] Note: These parameters require experimental validation.

Table 1: Proposed MRM Parameters for this compound Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Qualifier |

| This compound | 826.8 [M+H]⁺ | To be determined experimentally | To be determined experimentally | To be determined experimentally | To be determined experimentally |

| Internal Standard | Analyte-specific | Analyte-specific | Analyte-specific | Analyte-specific | Analyte-specific |

Note: The precursor ion is based on the protonated molecule of this compound (C₄₁H₄₇NO₁₇, MW = 825.8). Product ions and collision energies must be optimized by infusing a standard solution of this compound into the mass spectrometer.

Visualizations

Experimental Workflow

Generalized Signaling Pathway of a Bioactive Compound

The specific signaling pathways affected by this compound are currently not well-documented in scientific literature. The following diagram illustrates a generalized signaling cascade that can be initiated by a bioactive compound, which serves as a hypothetical framework for future investigations into the mechanism of action of this compound.

Conclusion

This application note provides a foundational protocol for the LC-MS/MS analysis of this compound in plant extracts. The proposed methods for sample preparation and analysis are based on established principles for the analysis of complex natural products. It is important to note that the LC and MS parameters are proposed starting points and will require optimization and validation for specific instrumentation and research applications. This protocol serves as a valuable resource for researchers initiating studies on the quantification and characterization of this compound.

References

Application Notes and Protocols for Euojaponine D Insecticidal Activity Assay

Topic: Euojaponine D Insecticidal Activity Assay Protocol Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a member of the sesquiterpenoid pyridine (B92270) alkaloids, a class of natural products isolated from plants of the Celastraceae family, such as Euonymus japonicus.[1][2] These compounds are characterized by a polyoxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a substituted pyridine moiety.[3] Sesquiterpenoid pyridine alkaloids have garnered significant interest due to their wide range of biological activities, including potent insecticidal and antifeedant properties against various agricultural pests.[4][5] This document provides detailed protocols for assessing the insecticidal and antifeedant activity of this compound against the common agricultural pest, the Tobacco Cutworm (Spodoptera litura). The protocols described herein include the leaf dip bioassay for determining lethal concentration, a topical application bioassay for assessing contact toxicity, and a leaf disc no-choice assay for evaluating antifeedant effects.

Putative Mechanism of Action: Neuromodulation

The pyridine functional group in this compound is structurally analogous to the active pharmacophore in nicotine (B1678760) and neonicotinoid insecticides, which are known modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects. These receptors are ligand-gated ion channels crucial for fast excitatory neurotransmission in the insect central nervous system. It is hypothesized that this compound acts as an antagonist or partial agonist at the nAChR. Binding of the alkaloid to the receptor could disrupt the normal flow of ions, leading to hyper-excitation or blockage of neurotransmission. This disruption results in paralysis, cessation of feeding, and ultimately, death of the insect.

Experimental Protocols

A general workflow for assessing the insecticidal activity of a novel compound like this compound is presented below. This involves initial screening through feeding assays, followed by determination of specific toxicity metrics like LC50 and LD50.

Insect Rearing

-

Species: Tobacco Cutworm (Spodoptera litura).

-

Rearing Conditions: Maintain a laboratory culture at 28±2°C and 80±5% relative humidity with a 14:10 light:dark photoperiod.

-

Diet: Rear larvae on fresh castor leaves (Ricinus communis). For adult moths, provide a 10% honey or sucrose (B13894) solution.

-

Synchronization: Use third-instar larvae of uniform age and size for all bioassays to ensure consistent results.

Preparation of Test Solutions

-

Stock Solution: Prepare a 10,000 ppm (10 mg/mL) stock solution of this compound by dissolving the pure compound in acetone (B3395972) or another suitable solvent.

-

Serial Dilutions: Prepare a series of working solutions (e.g., 100, 250, 500, 750, 1000 ppm) by serially diluting the stock solution with the same solvent. A solvent-only solution serves as the negative control.

Protocol 1: Leaf Dip Bioassay (Lethal Concentration)

This method determines the median lethal concentration (LC50) of the compound when ingested.

-

Leaf Disc Preparation: Cut fresh castor leaf discs of a standard size (e.g., 5 cm diameter) using a cork borer.

-

Treatment: Dip each leaf disc into a specific concentration of this compound solution for 10-30 seconds. Dip control discs in solvent only.

-

Drying: Air-dry the treated discs on a wire rack for 30-60 minutes to allow for complete solvent evaporation.

-

Assay Setup: Place one treated leaf disc into a Petri dish (9 cm diameter) lined with moist filter paper.

-

Insect Introduction: Introduce ten third-instar S. litura larvae into each Petri dish.

-

Replication: Each concentration and the control should be replicated at least three times.

-

Incubation: Maintain the Petri dishes under standard rearing conditions.

-

Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

-

Analysis: Calculate the LC50 value and its 95% confidence intervals using Probit analysis. Correct mortality data using Abbott's formula if mortality is observed in the control group.

Protocol 2: Topical Application Bioassay (Contact Toxicity)

This method assesses the median lethal dose (LD50) of the compound through direct contact.

-

Insect Preparation: Select uniform third-instar larvae and place them in a holding container.

-

Application: Using a micro-applicator, apply a 1 µL droplet of a specific this compound concentration directly to the dorsal thorax of each larva.

-

Setup: Place the treated larvae (10 per replicate) into a clean Petri dish containing a fresh, untreated castor leaf as a food source.

-

Replication and Control: Replicate each concentration at least three times. Treat control groups with 1 µL of solvent only.

-

Incubation and Data Collection: Maintain under standard rearing conditions and record mortality at 24, 48, and 72 hours.

-

Analysis: Calculate the LD50 value (in µg of compound per gram of larval body weight) and its confidence intervals using Probit analysis.

Protocol 3: Leaf Disc No-Choice Antifeedant Assay

This assay quantifies the feeding deterrence of the compound.

-

Preparation: Prepare treated and control leaf discs as described in the Leaf Dip Bioassay (Protocol 1).

-

Assay Setup: Place a single treated leaf disc in a Petri dish.

-

Insect Introduction: Introduce one pre-starved (for 4-6 hours) third-instar larva into each Petri dish.

-

Replication: Use at least 10 replicates for each concentration and the control.

-

Incubation: Allow the larvae to feed for 24 hours under standard rearing conditions.

-

Data Collection: After 24 hours, remove the larva and measure the unconsumed area of the leaf disc using a leaf area meter or image analysis software.

-

Analysis: Calculate the Antifeedant Index (AFI %) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area consumed in the control disc and T is the area consumed in the treated disc. Analyze the data using ANOVA.

Data Presentation

The results of the insecticidal and antifeedant assays should be summarized in clear, tabular formats to facilitate comparison and interpretation.

Table 1: Contact Toxicity of this compound and Related Alkaloids against Mythimna separata (Topical Application)

| Compound | LD50 (µg/g larval weight) at 48h | 95% Confidence Interval |

|---|---|---|

| This compound (Hypothetical) | 92.5 | 81.4 - 105.2 |

| Ejaponine A | 89.2 | N/A |

| Ejaponine B | 98.6 | N/A |

| Celangulatin I | 96.3 | N/A |

| Positive Control (Cypermethrin) | 5.8 | 4.9 - 6.7 |

| Negative Control (Solvent) | No Mortality | N/A |

Data for Ejaponines and Celangulatin I are based on published studies for comparative purposes.

Table 2: Lethal Concentration of this compound against S. litura (Leaf Dip Assay)

| Concentration (ppm) | No. of Larvae Tested | Mortality (%) at 48h | Corrected Mortality (%)* |

|---|---|---|---|

| 0 (Control) | 30 | 3.3 | 0 |

| 100 | 30 | 13.3 | 10.4 |

| 250 | 30 | 30.0 | 27.6 |

| 500 | 30 | 56.7 | 55.2 |

| 750 | 30 | 83.3 | 82.8 |

| 1000 | 30 | 96.7 | 96.6 |

| LC50 (ppm) | - | 455.2 | - |

*Corrected using Abbott's formula.

Table 3: Antifeedant Activity of this compound against S. litura (No-Choice Assay)

| Concentration (ppm) | Mean Leaf Area Consumed (mm²) ± SE | Antifeedant Index (%) |

|---|---|---|

| 0 (Control) | 125.4 ± 8.2 | - |

| 100 | 88.6 ± 6.5 | 17.2 |

| 250 | 55.1 ± 5.1 | 39.0 |

| 500 | 21.3 ± 3.9 | 70.3 |

| 750 | 9.8 ± 2.1 | 85.5 |

| 1000 | 4.5 ± 1.5 | 92.9 |

SE = Standard Error.

References

Application Notes and Protocols for Antifeedant Bioassay of Euojaponine D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euojaponine D, a sesquiterpenoid alkaloid isolated from Euonymus japonica, belongs to a class of natural products known for their potent insecticidal properties. The Celastraceae family, to which Euonymus japonica belongs, has been a source of various compounds with significant biological activities, including antifeedant and insecticidal effects.[1] These properties make this compound a promising candidate for the development of novel bio-insecticides. This document provides detailed protocols for conducting antifeedant bioassays to evaluate the efficacy of this compound against common agricultural pests, particularly lepidopteran larvae.

The protocols described herein are based on established methodologies for assessing the antifeedant activity of plant-derived compounds. They include both "no-choice" and "choice" leaf disc bioassays, which are standard methods for quantifying feeding deterrence.

Data Presentation

The following table summarizes hypothetical quantitative data from a no-choice antifeedant bioassay of this compound against third instar larvae of Spodoptera litura after 24 hours of exposure. This data is representative of typical results obtained for plant-derived antifeedant compounds.

| Concentration (µg/cm²) | Mean Leaf Area Consumed (mm²) (± SE) | Antifeedant Index (%) |

| Control (Solvent) | 150.2 ± 8.5 | 0 |

| 10 | 115.8 ± 6.2 | 22.9 |

| 25 | 82.1 ± 5.1 | 45.3 |

| 50 | 45.7 ± 3.9 | 69.6 |

| 100 | 18.3 ± 2.5 | 87.8 |

SE = Standard Error

Experimental Protocols

Rearing of Test Insects

A continuous culture of a suitable test insect, such as the common cutworm (Spodoptera litura), should be maintained in the laboratory under controlled conditions (e.g., 25 ± 2°C, 65 ± 5% relative humidity, and a 14:10 hour light:dark photoperiod). Larvae can be reared on an artificial diet or on fresh host plant leaves, such as castor bean (Ricinus communis). For the bioassays, synchronized third instar larvae that have been starved for approximately 4 hours should be used to ensure a uniform feeding response.

Preparation of this compound Solutions

A stock solution of this compound should be prepared in an appropriate solvent, such as acetone (B3395972) or ethanol. A series of dilutions should then be made from the stock solution to obtain the desired test concentrations (e.g., 10, 25, 50, and 100 µg/cm²). A solvent-only solution should be prepared to serve as the control.

Antifeedant Bioassay: Leaf Disc No-Choice Method

The no-choice bioassay is a robust method to determine the intrinsic antifeedant properties of a compound.[2]

Materials:

-

Fresh, tender leaves from the host plant (e.g., castor bean)

-

Cork borer (e.g., 2 cm diameter)

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Micropipette

-

Third instar larvae of S. litura

-

This compound solutions of varying concentrations

-

Solvent for control

Procedure:

-

Excise leaf discs of a uniform size using the cork borer.

-

Apply a known volume of a specific concentration of this compound solution evenly onto the surface of each leaf disc.

-

Prepare control discs by applying the same volume of the solvent only.

-

Allow the solvent to evaporate completely from the leaf discs at room temperature.

-

Place a single treated or control leaf disc in the center of a Petri dish lined with moistened filter paper to maintain humidity.

-

Introduce one pre-starved third instar larva into each Petri dish.

-

Seal the Petri dishes and place them in the rearing chamber under controlled conditions.

-

After 24 hours, remove the larvae and the remaining leaf discs.

-

Measure the area of the leaf disc consumed in both the treated and control groups using a leaf area meter or image analysis software.

-

Calculate the Antifeedant Index (AFI) using the following formula:

AFI (%) = [(C - T) / (C + T)] x 100

Where:

-

C = Area of leaf consumed in the control group

-

T = Area of leaf consumed in the treated group

-

Antifeedant Bioassay: Leaf Disc Choice Method

The choice test provides insights into the repellent or deterrent nature of the compound when the insect has an alternative food source.[3]

Materials:

-

Same as for the no-choice method.

Procedure:

-

Prepare treated and control leaf discs as described in the no-choice method.

-

In each Petri dish lined with moistened filter paper, place one treated leaf disc and one control leaf disc on opposite sides.

-

Introduce one pre-starved third instar larva into the center of each Petri dish.

-

Seal the Petri dishes and maintain them under controlled environmental conditions.

-

After 24 hours, measure the area consumed for both the treated and control discs within each Petri dish.

-

Calculate the Antifeedant Index as described for the no-choice method. Additionally, a Preference Index (PI) can be calculated.

Visualizations

Caption: Workflow for the antifeedant bioassay of this compound.

Caption: Hypothetical signaling pathway for the insecticidal action of this compound.

References

Application Notes and Protocols for Euojaponine D as a Novel Bio-insecticide

Introduction

Euojaponine D is a sesquiterpene alkaloid derived from Euonymus japonica, a member of the Celastraceae family, which is recognized for its potent insecticidal properties.[1] As a natural product, this compound presents a promising alternative to synthetic chemical pesticides, offering potential for greater biodegradability and reduced environmental impact.[2] Plant-derived alkaloids have diverse modes of action against insect pests, including neurotoxicity, antifeedant effects, and disruption of growth and development.[3] These compounds are key components in developing greener, safer, and more efficient pest management strategies.[3]

These application notes provide a comprehensive overview of a proposed formulation for this compound and detailed protocols for its evaluation as an insecticide. The methodologies are designed for researchers in entomology, agricultural science, and drug development to assess its efficacy and mechanism of action.

Data Presentation: Proposed Emulsifiable Concentrate (EC) Formulation

The following table outlines a sample formulation for preparing an emulsifiable concentrate of this compound. The components are selected based on common practices for formulating plant-derived alkaloids to ensure stability, solubility, and effective delivery.[4]

| Component | Function | Concentration (w/v %) | Example Components |

| This compound | Active Ingredient | 5 - 15% | Purified this compound extract |

| Solvent | Solubilizer | 65 - 80% | Methanol (B129727), Ethanol |

| Emulsifier | Suspension Agent | 5 - 10% | Sodium dodecyl benzene (B151609) sulfonate, OP-10 |

| Dispersant | Prevents Clumping | 5 - 10% | Sodium lignosulfonate |

| Penetrant | Enhances Cuticle | 3 - 5% | Azone |

| Stabilizer/Antioxidant | Prevents Degradation | 1 - 3% | Tert-butyl hydroquinone (B1673460), 2,6-di-tert-butyl-4-methylphenol |

| Thickener | Viscosity Modifier | 5 - 10% | Polyacrylate |

Hypothetical Efficacy Data

The following table presents hypothetical LC50 (Lethal Concentration, 50%) values for the proposed this compound formulation against common agricultural pests. These values are for illustrative purposes to guide researchers in establishing baseline efficacy.

| Target Pest | Common Name | Assay Type | Hypothetical LC50 (ppm) | Exposure Time (hours) |

| Plutella xylostella | Diamondback Moth | Leaf Dip Bioassay | 75 | 48 |

| Myzus persicae | Green Peach Aphid | Spray Bioassay | 120 | 24 |

| Spodoptera litura | Tobacco Cutworm | Diet Incorporation | 90 | 72 |

| Nilaparvata lugens | Brown Planthopper | Contact Bioassay | 150 | 48 |

Experimental Protocols

1. Preparation of this compound Emulsifiable Concentrate (EC)

This protocol describes the preparation of a 10% this compound EC formulation.

-

Materials:

-

Purified this compound (10g)

-

Methanol (75ml)

-

Sodium dodecyl benzene sulfonate (8g)

-

Sodium lignosulfonate (7g)

-

Azone (3g)

-

Tert-butyl hydroquinone (2g)

-

Beakers, magnetic stirrer, and volumetric flasks.

-

-

Procedure:

-

In a 250ml beaker, dissolve 10g of this compound and 2g of tert-butyl hydroquinone in 75ml of methanol with gentle stirring until a clear solution is formed.

-

In a separate beaker, mix 8g of sodium dodecyl benzene sulfonate and 7g of sodium lignosulfonate.

-

Slowly add the emulsifier/dispersant mixture to the this compound solution while stirring continuously.

-

Add 3g of Azone to the mixture and continue to stir for 15 minutes to ensure homogeneity.

-

Transfer the final solution to a volumetric flask and store in a cool, dark place.

-

2. Insecticidal Bioassays

Standard bioassay methods are essential for determining the efficacy of the this compound formulation.

a. Contact Toxicity Assay (for sucking insects like aphids)

-

Objective: To evaluate mortality upon direct contact with the insecticide.

-

Procedure:

-

Prepare serial dilutions of the this compound EC in distilled water (e.g., 50, 100, 150, 200, 250 ppm). A control solution with all formulation components except this compound should also be prepared.

-

Place 20 adult aphids on a petri dish lined with filter paper.

-

Using a spray tower, apply 1ml of each test concentration directly onto the insects.

-

After application, provide a fresh leaf or artificial diet.

-

Seal the petri dishes and incubate at 25±1°C.

-

Assess mortality at 24, 48, and 72-hour intervals. Insects that are unable to move when prodded with a fine brush are considered dead.

-

Calculate the LC50 value using probit analysis.

-

b. Stomach Toxicity Assay (for chewing insects like caterpillars)

-

Objective: To determine the toxicity of this compound upon ingestion.

-

Procedure:

-

Prepare serial dilutions of the this compound EC as described for the contact toxicity assay.

-

Excise leaf discs (e.g., cabbage for P. xylostella) of a uniform size.

-

Dip each leaf disc into a test solution for 10 seconds and allow it to air dry. For the control group, dip leaf discs in a solution without the active ingredient.

-

Place one treated leaf disc in a petri dish with a single larva (e.g., 3rd instar).

-

Use at least 20 larvae per concentration.

-

Incubate under standard conditions and record mortality after 48 and 72 hours.

-

Calculate the LC50 value.

-

Visualizations

Hypothetical Mechanism of Action: Neurotoxicity Pathway

Many plant-derived alkaloids exhibit insecticidal activity by disrupting the insect's nervous system. A common target is the nicotinic acetylcholine (B1216132) receptor (nAChR) in the central nervous system. The following diagram illustrates a hypothetical signaling pathway for this compound as a neurotoxin.

Caption: Hypothetical neurotoxic pathway of this compound targeting the nAChR.

Experimental Workflow: Insecticide Efficacy Testing

The diagram below outlines the general workflow for assessing the insecticidal potential of the this compound formulation.

Caption: Workflow for evaluating the insecticidal efficacy of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Determine Euojaponine D Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euojaponine D is a sesquiterpene alkaloid that has been isolated from Euonymus japonica. As part of the preclinical evaluation of novel natural products, assessing cytotoxicity is a critical first step in determining therapeutic potential and identifying potential safety concerns. These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic effects of this compound on cancer cell lines using a panel of common cell-based assays. The described assays quantify different aspects of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis.

The primary objectives of these assays are:

-

To determine the dose-dependent cytotoxic effects of this compound on selected cancer cell lines.

-

To calculate the half-maximal inhibitory concentration (IC50) value.

-

To elucidate the primary mechanism of cell death induced by this compound.

Data Presentation

The quantitative data generated from the cytotoxicity assays should be summarized for clear interpretation and comparison. The following tables provide a template for presenting the results obtained from the MTT, LDH, and Caspase-3/7 assays.

Table 1: Dose-Response of this compound on Cancer Cell Line Viability (MTT Assay)

| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |